molecular formula C16H21N3O B2725560 N-(1-cyano-1-cyclopropylethyl)-2-[(2,5-dimethylphenyl)amino]acetamide CAS No. 1181490-18-5

N-(1-cyano-1-cyclopropylethyl)-2-[(2,5-dimethylphenyl)amino]acetamide

Cat. No.: B2725560
CAS No.: 1181490-18-5
M. Wt: 271.364
InChI Key: RLMXMVRRFRHIEV-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(2,5-dimethylphenyl)amino]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyano group, a cyclopropyl ring, and a dimethylphenyl group. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(2,5-dimethylphenyl)amino]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Coupling with the dimethylphenyl group: This step involves the formation of an amide bond between the cyclopropyl-containing intermediate and 2,5-dimethylphenylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-[(2,5-dimethylphenyl)amino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(2,5-dimethylphenyl)amino]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide
  • N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethylphenyl)amino]acetamide
  • N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide

Uniqueness

N-(1-cyano-1-cyclopropylethyl)-2-[(2,5-dimethylphenyl)amino]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the dimethyl groups on the phenyl ring can significantly influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2,5-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-4-5-12(2)14(8-11)18-9-15(20)19-16(3,10-17)13-6-7-13/h4-5,8,13,18H,6-7,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMXMVRRFRHIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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